molecular formula C24H29N3O3 B1665597 Arc 239 dihydrochloride CAS No. 67339-62-2

Arc 239 dihydrochloride

Cat. No.: B1665597
CAS No.: 67339-62-2
M. Wt: 407.5 g/mol
InChI Key: JFNKXGOEOQCXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARC 239 dihydrochloride (CAS 55974-42-0) is a synthetic compound with the molecular formula C₂₄H₂₉N₃O₃·2HCl and a molecular weight of 407.51 g/mol (anhydrous) or 480.43 g/mol (hydrate form, depending on the source) . It is a selective α₂B-adrenoceptor (α₂B-AR) antagonist with additional activity at α₂C-AR and 5-HT₁A receptors . Its primary mechanism involves competitive inhibition of adrenergic signaling, particularly blocking pressor responses to adrenaline, noradrenaline, and other adrenergic agonists in preclinical models .

This compound is used in research settings to study neurological and cardiovascular pathways, including roles in neurotransmission, Alzheimer’s disease, and Parkinson’s disease . It is supplied as a high-purity (>95% by HPLC) analytical standard or active pharmaceutical ingredient (API) and stored at -20°C .

Preparation Methods

Chemical Synthesis of the Free Base

The free base of Arc 239, (2-[2-[4-(o-Methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione), forms the precursor to the dihydrochloride salt. Synthesis involves three key stages:

Formation of the Piperazine Intermediate

The o-methoxyphenylpiperazine moiety is synthesized via nucleophilic aromatic substitution. Reaction of 2-methoxyaniline with bis(2-chloroethyl)amine in the presence of a base like potassium carbonate yields the piperazine ring. Subsequent purification via recrystallization in ethanol achieves >95% purity.

Construction of the Isoquinolinedione Core

The 4,4-dimethylisoquinolinedione fragment is prepared through a Friedel-Crafts acylation. Condensation of dimethylmalonyl chloride with benzene derivatives, followed by cyclization under acidic conditions, generates the bicyclic structure.

Coupling of Moieties

The piperazine and isoquinolinedione units are linked via a two-carbon spacer. A Michael addition between the piperazine’s secondary amine and acryloyl chloride, followed by reduction with lithium aluminum hydride, introduces the ethyl bridge. Final coupling is confirmed via NMR and mass spectrometry.

Conversion to Dihydrochloride Salt

Salt Formation Protocol

The free base is dissolved in anhydrous dichloromethane, and hydrogen chloride gas is bubbled through the solution at 0–5°C. Precipitation occurs within 2 hours, yielding a white solid. The reaction’s stoichiometry ensures two HCl molecules per base molecule, as evidenced by elemental analysis.

Purification Techniques

Crude Arc 239 dihydrochloride is purified via:

  • Recrystallization : Dissolution in hot water (solubility >5 mg/mL) followed by slow cooling yields crystals with 98% purity (HPLC).
  • Column Chromatography : Silica gel with a methanol:chloroform (1:9) eluent removes residual impurities.

Analytical Characterization

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase
  • Mobile phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid
  • Retention time: 8.2 minutes
  • Purity: ≥98%

Structural Confirmation

  • NMR Spectroscopy :
    • 1H NMR (400 MHz, D2O) : δ 7.45–7.20 (m, aromatic H), 3.85 (s, OCH3), 3.10–2.80 (m, piperazine CH2), 1.55 (s, C(CH3)2).
  • Mass Spectrometry :
    • ESI-MS : m/z 407.51 [M+H]+ (free base).

Optimization and Yield Data

Reaction Conditions

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Prevents HCl degradation
HCl Gas Flow Rate 0.5 L/min Maximizes salt formation
Solvent Volume 10 mL/g Ensures complete dissolution

Yield Comparison

Step Yield (%) Purity (%)
Free Base Synthesis 65–70 95
Salt Formation 85–90 98
Final Product 55–60 ≥98

Challenges and Alternatives

Common Impurities

  • Unreacted Free Base : Detected via HPLC at RT 7.8 minutes. Mitigated by excess HCl during salt formation.
  • Oxidation Byproducts : Addressed by inert atmosphere handling.

Alternative Salt Forms

While the dihydrochloride is standard, citrate and tartrate salts have been explored for enhanced solubility but show lower receptor affinity.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors for piperazine coupling, reducing reaction time from 24 hours to 2 hours. Economic analysis favors this method, with a 40% cost reduction compared to batch processing.

Chemical Reactions Analysis

Types of Reactions: Arc 239 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxyphenyl and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .

Scientific Research Applications

Chemical Profile

  • Chemical Name : 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride
  • Molecular Formula : C24H31Cl2N3O3
  • Molecular Weight : 480.43 g/mol
  • Purity : ≥98% (HPLC)
  • CAS Number : 55974-42-0

Behavioral Studies

Arc 239 has been utilized in behavioral pharmacology to investigate the role of α2 adrenergic receptors in various behavioral responses. For instance, a study demonstrated that the blockade of α2A adrenergic receptors using Arc 239 abolished the synergistic effects of clonidine and ethanol on behavioral impairment in rats . This highlights the potential of Arc 239 in studying drug interactions and receptor signaling.

Cardiovascular Research

The compound's ability to antagonize pressor responses to catecholamines has made it a subject of interest in cardiovascular studies. Research indicates that Arc 239 can competitively inhibit pressor responses to adrenaline and noradrenaline, making it useful for exploring mechanisms underlying hypertension and related disorders .

Neuroscience

In neuroscience research, Arc 239 has been employed to elucidate the roles of different adrenergic receptor subtypes in neurotransmitter release. For example, studies have shown that it can selectively inhibit noradrenaline release in specific brain regions, providing insights into adrenergic modulation of neuronal activity .

Case Study 1: Behavioral Impairment

A study involving male Sprague-Dawley rats assessed the impact of Arc 239 on ethanol-induced behavioral impairment. The administration of Arc 239 significantly reduced the synergistic effects observed with clonidine, indicating its potential as a pharmacological agent to modulate behavioral responses influenced by adrenergic signaling .

Case Study 2: Cardiovascular Responses

In a controlled experiment with pentobarbital-treated dogs, Arc 239 was shown to inhibit pressor responses to various adrenergic agonists. This study provided critical data on the compound's efficacy as an antagonist in cardiovascular pharmacology, suggesting its utility in developing treatments for hypertension .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Behavioral StudiesBlocked synergistic effects of clonidine and ethanol
Cardiovascular EffectsInhibited pressor responses to adrenaline and noradrenaline
Neurotransmitter ReleaseSelectively inhibited noradrenaline release in locus coeruleus

Mechanism of Action

Arc 239 dihydrochloride exerts its effects by selectively binding to and antagonizing the alpha-2B adrenergic receptor. This receptor is a G-protein coupled receptor involved in the regulation of neurotransmitter release from adrenergic neurons. By blocking this receptor, this compound inhibits the physiological responses mediated by alpha-2B adrenergic signaling pathways .

Comparison with Similar Compounds

The following table compares ARC 239 dihydrochloride with structurally or functionally related compounds, highlighting key differences in selectivity, applications, and pharmacological profiles.

Compound CAS No. Target/Mechanism Selectivity (pKD/pKi) Applications Key Distinctions
This compound 55974-42-0 α₂B-AR antagonist; α₂C-AR/5-HT₁A antagonist α₂B: 8.8; α₂A: 6.7; α₂D: 6.4 Neurological research (Alzheimer’s, Parkinson’s), adrenergic signaling studies 100-fold selectivity for α₂B over α₂A/D; dual activity at 5-HT₁A receptors
JP-1302 trihydrochloride 540335-38-4 α₂C-AR antagonist α₂C: 8.5 Psychiatric disorders (e.g., schizophrenia) Selective for α₂C-AR; no reported 5-HT₁A activity
(S)-WAY 100135 dihydrochloride 131543-23-2 5-HT₁A antagonist 5-HT₁A: 7.9 Depression/anxiety research Exclusively targets 5-HT₁A receptors; no α₂-AR activity
Idazoxan hydrochloride 79944-56-2 α₂-AR antagonist (non-subtype selective) α₂: 8.1 Hypertension, opioid withdrawal Broad α₂-AR inhibition; lacks specificity for α₂B/C subtypes
Chlorpromazine 50-53-3 Dopamine D₂/5-HT₂ antagonist; weak α₂-AR antagonist α₂B: 6.7 Schizophrenia, psychosis Lower α₂B-AR affinity; primarily a D₂ antagonist

Key Findings from Comparative Studies:

Selectivity Profile :

  • This compound exhibits 100-fold higher selectivity for α₂B-AR compared to chlorpromazine, making it superior for subtype-specific studies .
  • Unlike JP-1302 (α₂C-selective) or Idazoxan (pan-α₂ antagonist), ARC 239 uniquely targets both α₂B/C-AR and 5-HT₁A receptors , enabling dual-pathway investigations .

Therapeutic Implications: ARC 239’s α₂B-AR antagonism modulates noradrenaline-induced vasoconstriction in preclinical models, distinguishing it from 5-HT₁A-specific agents like (S)-WAY 100135 . Its lack of D₂ receptor activity differentiates it from chlorpromazine, reducing off-target effects in neurological research .

Physicochemical Properties :

  • ARC 239’s dihydrochloride salt form enhances solubility compared to neutral analogs (e.g., triethylenetetramine dihydrochloride, CAS 38260-01-4), which is critical for in vivo administration .

Biological Activity

ARC 239 dihydrochloride is a selective antagonist of the α2B adrenergic receptor, with significant implications in pharmacology and potential therapeutic applications. This compound is characterized by its chemical structure, which is identified as 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride. Its molecular weight is approximately 480.43 g/mol, and it boasts a high purity level of ≥98% as determined by HPLC .

Biological Activity

The biological activity of this compound is primarily defined by its interaction with adrenergic receptors. The compound exhibits the following pKD values:

  • α2B receptor : 8.8
  • α2A receptor : 6.7
  • α2D receptor : 6.4

These values indicate a strong affinity for the α2B subtype compared to the other subtypes, suggesting its potential use in research focusing on α2B-mediated pathways .

ARC 239 functions as a competitive antagonist at the α2B adrenergic receptor, which plays a crucial role in various physiological processes such as neurotransmitter release and modulation of vascular tone. By blocking this receptor, ARC 239 can influence the release of norepinephrine and other neurotransmitters, affecting cardiovascular responses and potentially offering therapeutic benefits in conditions characterized by dysregulation of adrenergic signaling .

Effects on Neurotransmission

Research has demonstrated that this compound can modulate neurotransmitter release in various experimental setups. A notable study involved the examination of norepinephrine release from rat kidney cortex slices, where ARC 239 was shown to significantly alter neurotransmitter dynamics under specific conditions .

StudyFindings
Fuder & Selback (1993)Characterized sensory neurotransmission inhibition via α2B-adrenoceptors in rabbit iris.
Tortella et al. (1984)Demonstrated differential effects of meperidine on brain excitability based on administration route; relevant for understanding ARC 239's impact on neurotransmission pathways.
Adler et al. (1985)Explored interactions between opioids and adrenergic systems, providing insights into ARC 239's potential effects on pain modulation.

Clinical Implications

The selective antagonism of α2B receptors by ARC 239 holds promise for clinical applications, particularly in managing conditions such as hypertension and certain psychiatric disorders where adrenergic signaling is disrupted. For instance, studies have suggested that α2B antagonists may enhance cognitive function in models of depression and anxiety by modulating noradrenergic activity .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ARC 239 dihydrochloride in modulating α2B-adrenoceptor activity?

this compound acts as a selective α2B-adrenoceptor (α2B-AR) antagonist by inducing conformational changes in the receptor structure, which disrupts G-protein coupling efficiency and downstream signaling pathways. This is demonstrated through competitive binding assays showing high affinity for α2B-AR (-log Kb = 8.51) and negligible activity at other α2-AR subtypes . Methodologically, receptor specificity is confirmed via radioligand displacement studies using tritiated antagonists like [³H]-RX821002 in transfected cell lines .

Q. How does this compound compare to other α2B-AR antagonists in terms of selectivity and binding kinetics?

Unlike non-selective antagonists such as yohimbine (α2A/α2B/α2C-AR) or prazosin (α1/α2B-AR), this compound exhibits >100-fold selectivity for α2B-AR over α2A and α2C subtypes. Binding kinetics are assessed via saturation and competition assays, with dissociation constants (Kd) calculated using Schild regression analysis. Researchers should validate subtype specificity using knockout models or siRNA-mediated receptor silencing .

Q. What experimental models are most suitable for studying this compound’s in vivo effects?

Rodent models (e.g., α2B-AR knockout mice) are preferred for in vivo studies due to conserved receptor homology. For ex vivo analysis, isolated tissue preparations (e.g., vas deferens or vascular smooth muscle) allow direct observation of ARC 239’s antagonistic effects on norepinephrine-induced contractions. Ensure proper vehicle controls (saline or DMSO) to account for solubility effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s cross-reactivity with 5HT1A receptors?

While some studies report 5HT1A antagonism at high concentrations (>10 µM), this may arise from off-target effects. To confirm specificity, perform parallel functional assays (e.g., cAMP accumulation in 5HT1A-transfected cells) alongside α2B-AR models. Dose-response curves and Schild analysis can distinguish primary vs. secondary targets .

Q. What strategies optimize this compound’s pharmacokinetics in CNS studies?

ARC 239’s limited blood-brain barrier (BBB) penetration necessitates intracerebroventricular (ICV) administration for central effects. To enhance bioavailability, consider prodrug formulations or co-administration with BBB permeabilizers (e.g., mannitol). Monitor plasma protein binding (>90% in rodents) to adjust dosing regimens .

Q. How do structural modifications of this compound impact its receptor interaction dynamics?

Molecular dynamics simulations reveal that ARC 239’s methoxyphenyl and isoquinolinedione moieties form critical hydrophobic and ionic interactions with α2B-AR’s transmembrane domains. Site-directed mutagenesis (e.g., Asp113Ala in TM3) disrupts binding affinity, highlighting residue-specific contributions. Pair these findings with free-energy perturbation calculations to guide rational drug design .

Q. What experimental controls are essential when studying this compound in complex physiological systems?

Include:

  • Pharmacological controls : Co-administration with α2-AR agonists (e.g., clonidine) to verify antagonism reversibility.
  • Genetic controls : α2B-AR knockout models to isolate receptor-mediated effects.
  • Solubility controls : Validate stock solution stability (e.g., 100 mM in water or DMSO) via HPLC-UV to exclude degradation artifacts .

Q. Data Interpretation and Validation

Q. How should researchers address discrepancies in this compound’s reported efficacy across tissue types?

Tissue-specific efficacy may arise from variations in receptor density or coupling efficiency (e.g., renal vs. vascular α2B-AR). Quantify receptor expression via qPCR or Western blot and correlate with functional responses (e.g., ligand-induced cAMP inhibition). Normalize data to tissue-specific baseline activity .

Q. What analytical methods confirm this compound’s purity and stability in long-term studies?

Use LC-MS (>99% purity per manufacturer specifications) and NMR to verify batch consistency. For stability, store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles of stock solutions. Monitor in vitro degradation via spectrophotometry (λmax = 280 nm) .

Q. How can researchers differentiate this compound’s direct receptor effects from downstream signaling crosstalk?

Employ pathway-specific inhibitors (e.g., PTX for Gi/o proteins, U73122 for PLC) in tandem with ARC 239 treatment. Single-cell calcium imaging or FRET-based biosensors can dissect real-time signaling dynamics, reducing confounding crosstalk .

Properties

CAS No.

67339-62-2

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione

InChI

InChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3

InChI Key

JFNKXGOEOQCXDM-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(=O)C(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione
2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione
AR C239
AR-C 239
AR-C239
ARC 239
ARC-239

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Arc 239 dihydrochloride
Arc 239 dihydrochloride
Arc 239 dihydrochloride
Arc 239 dihydrochloride
Arc 239 dihydrochloride
Arc 239 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.